molecular formula C22H18N2O2S B13750236 1,5-Diphenyl-4-tosylimidazole CAS No. 37118-25-5

1,5-Diphenyl-4-tosylimidazole

Cat. No.: B13750236
CAS No.: 37118-25-5
M. Wt: 374.5 g/mol
InChI Key: FXCFXBDVHNIKTO-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Advanced Organic Synthesis

The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone in the field of organic synthesis and medicinal chemistry. semanticscholar.orgthieme-connect.de This structural motif is not only prevalent in a vast array of biologically active molecules, including the essential amino acid histidine, but also serves as a versatile scaffold for the construction of complex molecular architectures. semanticscholar.orgthieme-connect.de The unique electronic properties of the imidazole ring, stemming from its aromaticity and the presence of both a pyrrole-type and a pyridine-type nitrogen atom, allow it to participate in a wide range of chemical transformations and molecular interactions. thieme-connect.de This has made imidazole derivatives highly sought-after targets in drug discovery and materials science. semanticscholar.org

The ability to readily functionalize the imidazole ring at its various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making it a privileged structure in the design of new therapeutic agents. semanticscholar.org Consequently, the development of novel and efficient synthetic methodologies for the preparation of substituted imidazoles remains an active area of research. semanticscholar.org

Overview of Tosyl-Substituted Imidazoles

The introduction of a tosyl (p-toluenesulfonyl) group onto the imidazole scaffold imparts distinct chemical characteristics to the molecule. The tosyl group is a well-known electron-withdrawing group and a good leaving group, which can influence the reactivity of the imidazole ring. evitachem.comacs.org In the context of 1,5-Diphenyl-4-tosylimidazole, the tosyl group at the C4 position enhances the electrophilicity of this carbon, making it susceptible to nucleophilic attack. This feature renders tosyl-substituted imidazoles valuable intermediates in organic synthesis, allowing for further functionalization through nucleophilic substitution reactions. evitachem.com

Furthermore, the presence of the tosyl group can modulate the biological activity of the imidazole derivative. The sulfonyl moiety is a common feature in many pharmacologically active compounds, and its incorporation can influence factors such as solubility, metabolic stability, and receptor binding affinity.

Historical Context of this compound Research

The synthesis of the imidazole ring has a long history, dating back to the 19th century with the work of Debus and Radziszewski. However, the development of methods for the regioselective synthesis of highly substituted imidazoles is a more contemporary pursuit. A pivotal advancement in this area was the development of the Van Leusen imidazole synthesis in 1977. organic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the imidazole ring from aldimines. organic-chemistry.org

The Van Leusen reaction provides a direct and versatile route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org Given that this compound is a 1,4,5-trisubstituted imidazole, its synthesis can be readily envisioned through this methodology. The reaction of an appropriate aldimine with a substituted TosMIC reagent would lead to the desired product. semanticscholar.org Another potential early route involves the reaction of N-phenylbenzimidoyl chloride with the sodium derivative of tosylmethyl isocyanide. thieme-connect.de

Initial research involving compounds like this compound was likely driven by the exploration of the scope and limitations of new synthetic methodologies, such as the Van Leusen reaction. The focus would have been on demonstrating the versatility of these reactions in creating a diverse range of substituted imidazoles.

Subsequently, the research trajectory for many substituted imidazoles has shifted towards medicinal chemistry applications. semanticscholar.org The imidazole scaffold is a well-established pharmacophore, and the introduction of various substituents, including phenyl and tosyl groups, allows for the exploration of structure-activity relationships (SAR). Research indicates that compounds with similar structures to this compound have been investigated for their potential as antibacterial and antifungal agents. evitachem.com The presence of the tosyl group can enhance the electrophilic nature of the molecule, potentially facilitating interactions with biological targets. evitachem.com

Modern research continues to explore the utility of such compounds as scaffolds for the design of new bioactive molecules. The ability to modify the phenyl and tosyl groups allows for the creation of libraries of related compounds for high-throughput screening in drug discovery programs. Furthermore, the reactivity of the tosyl group as a leaving group makes this compound a useful intermediate for the synthesis of other complex, functionalized imidazoles. evitachem.com

Compound Data

PropertyValue
IUPAC Name 1,5-diphenyl-4-(p-tolylsulfonyl)imidazole
CAS Number 37118-25-5
Molecular Formula C₂₂H₁₈N₂O₂S
Molecular Weight 374.46 g/mol
Appearance Solid (form may vary)
Melting Point Not consistently reported
Boiling Point Not available
Solubility Likely soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37118-25-5

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-1,5-diphenylimidazole

InChI

InChI=1S/C22H18N2O2S/c1-17-12-14-20(15-13-17)27(25,26)22-21(18-8-4-2-5-9-18)24(16-23-22)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

FXCFXBDVHNIKTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Reactivity and Chemical Transformations of 1,5 Diphenyl 4 Tosylimidazole

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. In the context of 1,5-Diphenyl-4-tosylimidazole, these reactions could potentially occur via displacement of the tosyl group or by functionalization of the imidazole (B134444) ring itself.

Functionalization of the imidazole ring through nucleophilic substitution, other than at the C4 position, is generally less common. The imidazole ring is electron-rich, making it more susceptible to electrophilic attack. Nucleophilic attack on the ring carbons would require significant activation by electron-withdrawing groups. While the tosyl group at C4 does activate the ring, specific studies focusing on the nucleophilic functionalization at other positions (e.g., C2) of this compound have not been reported in the available literature.

Cycloaddition Chemistry Involving Imidazole Ring Systems

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. The imidazole ring can potentially participate in such reactions, although its aromatic character can render it less reactive compared to simple alkenes or dienes.

[3+2] Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. While imidazole derivatives can be synthesized through cycloaddition pathways, and can themselves act as components in such reactions, there is a lack of specific published research detailing the participation of this compound as either the dipole or the dipolarophile in [3+2] cycloaddition reactions.

Intramolecular cyclization reactions of substituted imidazoles can lead to the formation of fused heterocyclic systems. These reactions often depend on the presence of suitably positioned reactive functional groups on the substituents. Currently, there are no specific documented studies or examples in the scientific literature concerning intramolecular cyclization reactions originating from the this compound scaffold.

Metal-Catalyzed Coupling Reactions at the Imidazole Core

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The imidazole core provides several positions (C2, C4, C5) that could potentially be functionalized using these methods. The tosyl group at the C4 position could also potentially participate in certain types of coupling reactions as a leaving group. However, a review of the current literature reveals a gap in research specifically detailing the application of metal-catalyzed coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to the this compound molecule for further functionalization.

Article on this compound Not Generated

Despite a comprehensive search of available scientific literature, specific and detailed information regarding the reactivity and chemical transformations of the compound this compound could not be located. Consequently, an article adhering to the requested detailed outline on its chemical behavior cannot be generated at this time.

The performed searches aimed to gather data on several key aspects of the compound's reactivity, as specified in the user's instructions, including:

Regioselective C-N and C-C Bond Formations: No studies detailing the regioselective formation of carbon-nitrogen or carbon-carbon bonds using this compound as a substrate were found.

Cross-Coupling Methodologies (e.g., Suzuki Reactions): The search did not yield any specific examples of Suzuki-Miyaura or other cross-coupling reactions where this compound was employed as a coupling partner. While the reactivity of other tosylated heterocyclic systems in such reactions is documented, this information is not directly transferable.

Derivatization Strategies for Advanced Scaffolds: There was a lack of published research on the functionalization of this compound to create more complex molecular architectures.

Transformations Leading to Diverse Heterocyclic Systems: No literature was found describing the chemical transformation of the this compound ring into other heterocyclic systems.

The absence of specific research data for this compound prevents the creation of a scientifically accurate and detailed article that would meet the requirements of the provided outline, including the generation of data tables and a thorough discussion of its chemical properties. General information on the reactivity of imidazoles or tosylates cannot be substituted to maintain the scientific integrity and specificity of the requested article.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” as per the provided structure is not possible based on the currently accessible information.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis of Imidazole (B134444) Derivatives

The initial and most critical step in X-ray crystallography is the growth of high-quality single crystals. For organic molecules like 1,5-Diphenyl-4-tosylimidazole, this is typically achieved through slow evaporation of a suitable solvent or by controlled cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While a specific crystallographic study for this compound is not publicly available, data from a closely related structure, 2-(4-Chlorophenyl)-1,5-diphenyl-3-tosylimidazolidin-4-one, can provide insights into the expected structural features. nih.gov The crystallographic data for this related compound is summarized in the interactive table below.

Parameter Value
Empirical FormulaC₂₈H₂₃ClN₂O₃S
Formula Weight503.00
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.8458 (3)
b (Å)13.0191 (4)
c (Å)17.6720 (5)
β (°)103.757 (2)
Volume (ų)2423.75 (12)
Z4

Note: The data presented is for the related compound 2-(4-Chlorophenyl)-1,5-diphenyl-3-tosylimidazolidin-4-one and is intended for illustrative purposes. nih.gov

The solved crystal structure allows for a detailed conformational analysis. For this compound, key conformational parameters would include the dihedral angles between the imidazole ring and the two phenyl rings, as well as the orientation of the tosyl group. In the case of the related compound, 2-(4-Chlorophenyl)-1,5-diphenyl-3-tosylimidazolidin-4-one, the central imidazolidine (B613845) ring adopts a twisted conformation. nih.gov The sulfur atom of the tosyl group exhibits a distorted tetrahedral geometry. nih.gov The crystal packing of this molecule is stabilized by various intermolecular interactions, including C-H···O and π-π stacking interactions. nih.gov A similar analysis for this compound would reveal how the molecule packs in the crystal lattice and the nature of the non-covalent interactions that govern its supramolecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and tosyl groups, as well as any protons on the imidazole ring. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all unique carbon atoms.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to establish correlations between directly bonded nuclei, typically ¹H and ¹³C. An HSQC spectrum of this compound would show cross-peaks that link each proton signal to the signal of the carbon atom to which it is attached, greatly aiding in the unambiguous assignment of the ¹H and ¹³C spectra.

The following interactive table provides typical chemical shift ranges for the key structural motifs found in this compound, based on data from related compounds such as 2,4,5-triphenyl-1H-imidazole. rsc.org

Nucleus Functional Group Expected Chemical Shift (ppm)
¹HAromatic (Phenyl/Tosyl)7.0 - 8.5
¹HImidazole7.5 - 8.0
¹HTosyl-CH₃2.3 - 2.5
¹³CAromatic (Phenyl/Tosyl)120 - 150
¹³CImidazole115 - 145
¹³CTosyl-CH₃~21

Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific electronic environment within the molecule.

NMR spectroscopy is crucial for determining the regiochemistry of substitution on the imidazole ring. The precise substitution pattern of the phenyl and tosyl groups in this compound can be confirmed through various 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons that are two or three bonds apart. These long-range correlations provide a connectivity map of the molecule.

While this compound itself is not chiral, NMR can be a powerful tool for studying the stereochemistry of related chiral molecules. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons, which helps in assigning relative stereochemistry.

Vibrational Spectroscopy (IR and Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups present. The following interactive table summarizes some of the expected vibrational frequencies based on data from related imidazole and tosyl-containing compounds. ijrar.orgderpharmachemica.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Imidazole N-HStretching3500 - 3200
C=C/C=NStretching1625 - 1450
S=O (Tosyl)Asymmetric Stretching~1350
S=O (Tosyl)Symmetric Stretching~1160
C-S (Tosyl)Stretching800 - 600

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

A normal coordinate analysis can be performed to provide a more detailed and quantitative interpretation of the vibrational spectra. This computational method involves calculating the vibrational frequencies and normal modes of the molecule and comparing them to the experimental IR and Raman data. Such an analysis allows for a more confident assignment of the observed spectral bands to specific molecular vibrations.

Interpretation of Characteristic Vibrational Modes

A detailed analysis of the Fourier-transform infrared (FT-IR) spectrum would reveal the characteristic vibrational frequencies of the molecule's functional groups. Key absorptions would be expected for the C-H stretching of the aromatic rings, the C=C and C=N stretching vibrations of the imidazole and phenyl rings, and the characteristic strong absorptions for the sulfonyl group (S=O) of the tosyl moiety.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak would confirm the compound's identity, and the fragmentation data would provide insights into the stability of different parts of the molecule and the connectivity of the atoms.

UV-Vis Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy would be used to investigate the electronic transitions within the molecule. The presence of multiple aromatic rings and the imidazole system would likely result in characteristic π → π* transitions. The position and intensity of the absorption maxima would provide information about the extent of conjugation within the molecule.

Until the primary spectroscopic data for this compound becomes available in the public domain, a detailed and scientifically accurate article on its spectroscopic characterization cannot be generated.

Following a comprehensive search of scientific literature, it has been determined that specific computational and theoretical investigation data for the compound “this compound” is not publicly available. Detailed studies focusing on the quantum chemical calculations, electronic structure analysis, and intermolecular interactions as outlined in the request could not be located for this specific molecule.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for "this compound". The generation of content for the requested sections and subsections would require speculative data or the use of information from related but distinct chemical compounds, which would violate the explicit instructions to focus solely on the specified molecule.

Computational and Theoretical Investigations

Intermolecular Interactions and Crystal Packing Studies

PIXEL Method and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact, including hydrogen bonds and van der Waals forces, can be identified. The analysis generates two-dimensional fingerprint plots that summarize the types and relative importance of these interactions.

Hydrogen Bonding Networks

Hydrogen bonds are crucial in determining the supramolecular architecture of crystalline solids. In the context of imidazole (B134444) derivatives, N-H and C-H groups can act as hydrogen bond donors, while oxygen and nitrogen atoms, particularly in the tosyl group and the imidazole ring, can act as acceptors. These interactions can lead to the formation of complex one-, two-, or three-dimensional networks, influencing the material's physical properties.

For 1,5-Diphenyl-4-tosylimidazole, the potential for various weak C-H···O and C-H···N hydrogen bonds exists, which would play a significant role in the crystal packing. A detailed computational analysis would involve identifying these interactions, calculating their geometric parameters (bond lengths and angles), and determining their energetic contributions to the stability of the crystal structure. However, specific studies detailing the comprehensive hydrogen bonding network of this compound through computational methods are not prominently featured in existing research.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. These studies can map the entire reaction coordinate, identify key intermediates and transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

The synthesis of substituted imidazoles often involves multi-step reactions, such as the Van Leusen reaction or other multicomponent condensations. Computational modeling of these syntheses can help rationalize product regioselectivity and optimize reaction conditions.

Transition State Analysis

A critical component of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction pathway. Computational chemistry allows for the precise calculation of the geometry and energy of these fleeting structures. For the synthesis of this compound, a transition state analysis would reveal the concerted or stepwise nature of the key bond-forming steps, such as the cyclization of the imidazole ring. This analysis provides fundamental insights into the reaction's kinetics and the factors controlling its rate.

Tautomerism and Isomerization Studies

Tautomerism, particularly prototropic tautomerism, is a key characteristic of many heterocyclic compounds, including imidazoles. Computational studies can accurately predict the relative stabilities of different tautomers by calculating their ground-state energies. For imidazole derivatives, tautomerism can significantly influence their chemical reactivity and biological activity.

In the case of this compound, potential isomerization could involve the migration of the tosyl group or prototropic tautomerism if a hydrogen atom is present on a nitrogen atom in a related precursor. Computational calculations would involve geometry optimization of the different isomers and tautomers, followed by a comparison of their relative energies (ΔE) and Gibbs free energies (ΔG) to determine their equilibrium populations. While such studies are common for benzimidazoles and other heterocycles, specific computational investigations into the tautomeric and isomeric forms of this compound are not widely reported.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.